![molecular formula C8H4F4O2 B2621691 2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid CAS No. 1339147-37-3](/img/structure/B2621691.png)
2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid
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Description
The compound “2-Amino-2-(2,4-difluorophenyl)acetic acid” has a CAS Number of 240409-02-3 and a molecular weight of 187.15 . It is stored in a dark place, sealed in dry, at 2-8°C .
Synthesis Analysis
The synthesis of compounds related to “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” often involves ring-opening reactions of itaconic anhydride with aminoacetophenones. Additionally, copper-catalyzed cross-coupling reactions have been employed for the synthesis of novel surfactants related to this compound.Molecular Structure Analysis
The molecular structure of derivatives of “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” has been elucidated through single crystal X-ray diffraction studies. DFT calculations complement these findings by providing insights into the stability, charge distribution, and reactive sites of the molecules.Chemical Reactions Analysis
Chemical reactions involving “4-(2,4-Difluorophenyl)-4-oxobutanoic acid” derivatives include cyclisation reactions. The structure of the resulting compounds depends significantly on the substrate used.Physical And Chemical Properties Analysis
The compound “2,4-Difluorophenylboronic acid” has a density of 1.4±0.1 g/cm³, a boiling point of 251.0±50.0 °C at 760 mmHg, and a flash point of 105.6±30.1 °C .Safety and Hazards
properties
IUPAC Name |
2-(2,4-difluorophenyl)-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-4-1-2-5(6(10)3-4)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQSGGPBZVNPRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-2,2-difluoroacetic acid |
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